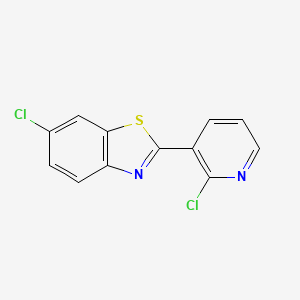

6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole is a heterocyclic compound that features both benzothiazole and chloropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole typically involves the reaction of 2-chloronicotinic acid with 2-amino-5-chlorobenzothiazole. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobenzothiazoles.

Scientific Research Applications

6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole has a wide range of applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

Agricultural Chemistry: The compound is studied for its efficacy as a pesticide or herbicide.

Material Science: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole varies depending on its application:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes.

Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.

Pesticidal Activity: The compound interferes with the nervous system of pests, leading to paralysis and death.

Comparison with Similar Compounds

Similar Compounds

2-Chloropyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.

6-Chlorobenzothiazole: Known for its applications in dye and pigment production.

Uniqueness

6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole is unique due to its dual functionality, combining the properties of both chloropyridine and benzothiazole moieties. This dual functionality enhances its versatility and effectiveness in various applications compared to its individual components.

Biological Activity

6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₂H₈Cl₂N₂S

- Molecular Weight : Approximately 246.14 g/mol

It features a benzothiazole moiety fused with a chlorinated pyridine ring, which enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving thioketones and ortho-substituted anilines.

- Chlorination : Chlorination of the pyridine component enhances the compound's biological activity.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that related benzothiazole derivatives can have MIC values as low as 8 µg/mL against various pathogens, including Staphylococcus aureus and Enterococcus faecalis .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Similar Derivative | Enterococcus faecalis | 8 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For example:

- A study highlighted that benzothiazole derivatives can exhibit cytotoxicity against multiple cancer cell lines such as NCI-H226 and MDA-MB-231. The most promising derivatives showed IC50 values ranging from 0.24 to 0.92 µM, indicating strong antiproliferative effects .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| NCI-H226 | 0.31 | 18e |

| MDA-MB-231 | 0.41 | PAC-1 |

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Similar compounds have been shown to activate procaspase pathways leading to programmed cell death .

Case Studies

Several case studies have focused on the biological activity of benzothiazole derivatives:

- Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The study found that modifications in the substituents significantly affected their potency .

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various benzothiazole derivatives against common pathogens, demonstrating that halogenated compounds exhibited superior activity compared to their non-halogenated counterparts .

Properties

IUPAC Name |

6-chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2S/c13-7-3-4-9-10(6-7)17-12(16-9)8-2-1-5-15-11(8)14/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYJRQBHQLPGNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.